mercury CAS No. 57297-72-0](/img/structure/B14632593.png)
[3-(Acetyloxy)cyclobutyl](chloro)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)cyclobutylmercury: is an organomercury compound characterized by the presence of a cyclobutyl ring substituted with an acetyloxy group and a chlorine atom bonded to mercury. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)cyclobutylmercury typically involves the reaction of cyclobutyl derivatives with mercuric chloride in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 3-(Acetyloxy)cyclobutylmercury may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Acetyloxy)cyclobutylmercury can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different organomercury species.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetyloxy-substituted cyclobutyl derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学的研究の応用
Chemistry: 3-(Acetyloxy)cyclobutylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of more complex organomercury compounds.
Biology and Medicine: In biological research, organomercury compounds are studied for their interactions with biological molecules. 3-(Acetyloxy)cyclobutylmercury may be used in studies related to enzyme inhibition and protein binding.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of active pharmaceutical ingredients and other specialized chemicals.
作用機序
The mechanism by which 3-(Acetyloxy)cyclobutylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. The acetyloxy group may also play a role in modulating the reactivity and stability of the compound.
類似化合物との比較
- 3-(Acetyloxy)cyclopropylmercury
- 3-(Acetyloxy)cyclopentylmercury
- 3-(Acetyloxy)cyclohexylmercury
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. 3-(Acetyloxy)cyclobutylmercury has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
- Reactivity: The ring strain in cyclobutyl derivatives can influence their reactivity compared to cyclopropyl, cyclopentyl, and cyclohexyl derivatives.
- Applications: While all these compounds may be used in organic synthesis, their specific applications can vary based on their reactivity and stability.
特性
CAS番号 |
57297-72-0 |
|---|---|
分子式 |
C6H9ClHgO2 |
分子量 |
349.18 g/mol |
IUPAC名 |
(3-acetyloxycyclobutyl)-chloromercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-5(7)8-6-3-2-4-6;;/h2,6H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChIキー |
UJDMWFBBMQXBSX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1CC(C1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
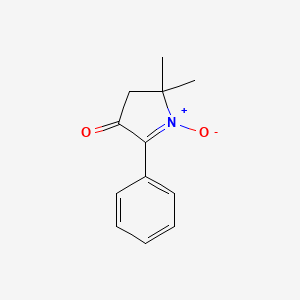
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
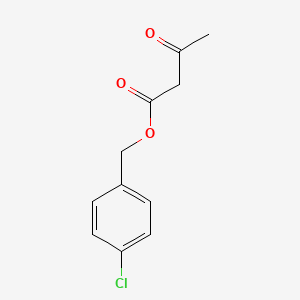
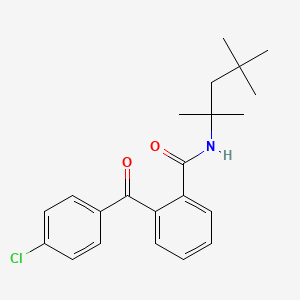


![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
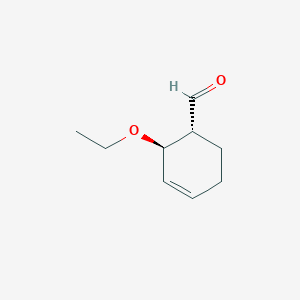
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
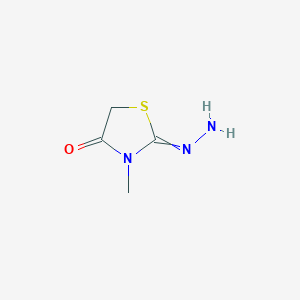
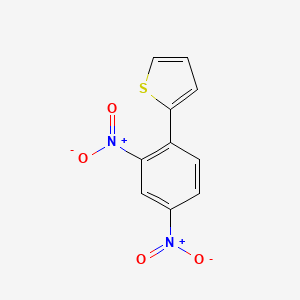
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)

